

# octyl benzoate chemical formula and composition

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## Compound of Interest

Compound Name: Octyl benzoate

Cat. No.: B135416

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## An In-depth Technical Guide to Octyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Octyl benzoate** (CAS No. 94-50-8) is an organic compound, specifically the ester of benzoic acid and octanol.<sup>[1]</sup> It is a versatile molecule with applications ranging from the fragrance industry to pharmaceuticals, where it can act as a solvent to enhance the solubility of poorly water-soluble drugs.<sup>[2]</sup> This technical guide provides a comprehensive overview of the chemical and physical properties of **octyl benzoate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug development.

## Chemical Formula and Composition

**Octyl benzoate** is a benzoate ester formed from the formal condensation of the carboxyl group of benzoic acid with the hydroxyl group of octan-1-ol.<sup>[1]</sup> It is found naturally in the leaves of lemon balm. The fundamental properties of **octyl benzoate** are summarized below.

## Table 1: Chemical Identity of Octyl Benzoate

Identifier	Value
IUPAC Name	octyl benzoate
Synonyms	Benzoic acid, octyl ester; n-Octyl benzoate; Capryl benzoate <sup>[3]</sup>
CAS Number	94-50-8
Chemical Formula	C <sub>15</sub> H <sub>22</sub> O <sub>2</sub> <sup>[4]</sup>
Molecular Weight	234.33 g/mol <sup>[4]</sup>
Canonical SMILES	CCCCCCCCOC(=O)C1=CC=CC=C1
InChI Key	VECVSKFWRQYTAL-UHFFFAOYSA-N <sup>[5]</sup>

**Table 2: Elemental Composition of Octyl Benzoate**

Element	Symbol	Atomic Mass	Number of Atoms	Mass Percent
Carbon	C	12.011	15	76.88%
Hydrogen	H	1.008	22	9.46%
Oxygen	O	15.999	2	13.66%

## Physicochemical Properties

**Octyl benzoate** is a colorless liquid with a fruity, balsamic odor.<sup>[6]</sup> It is characterized by its low volatility and good solubility in organic solvents.

**Table 3: Physical and Chemical Properties of Octyl Benzoate**

Property	Value
Appearance	Colorless liquid[6]
Boiling Point	305.5 °C
Density	0.9614 g/cm <sup>3</sup>
Refractive Index (nD)	1.4880
Solubility	Insoluble in water; Soluble in alcohol and oils[6]
logP (o/w)	5.691 (est.)[2]

## Experimental Protocols

### Synthesis of Octyl Benzoate via Azeotropic Esterification

The most common method for synthesizing **octyl benzoate** is through the azeotropic esterification of benzoic acid with n-octanol.[6] This method utilizes a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.

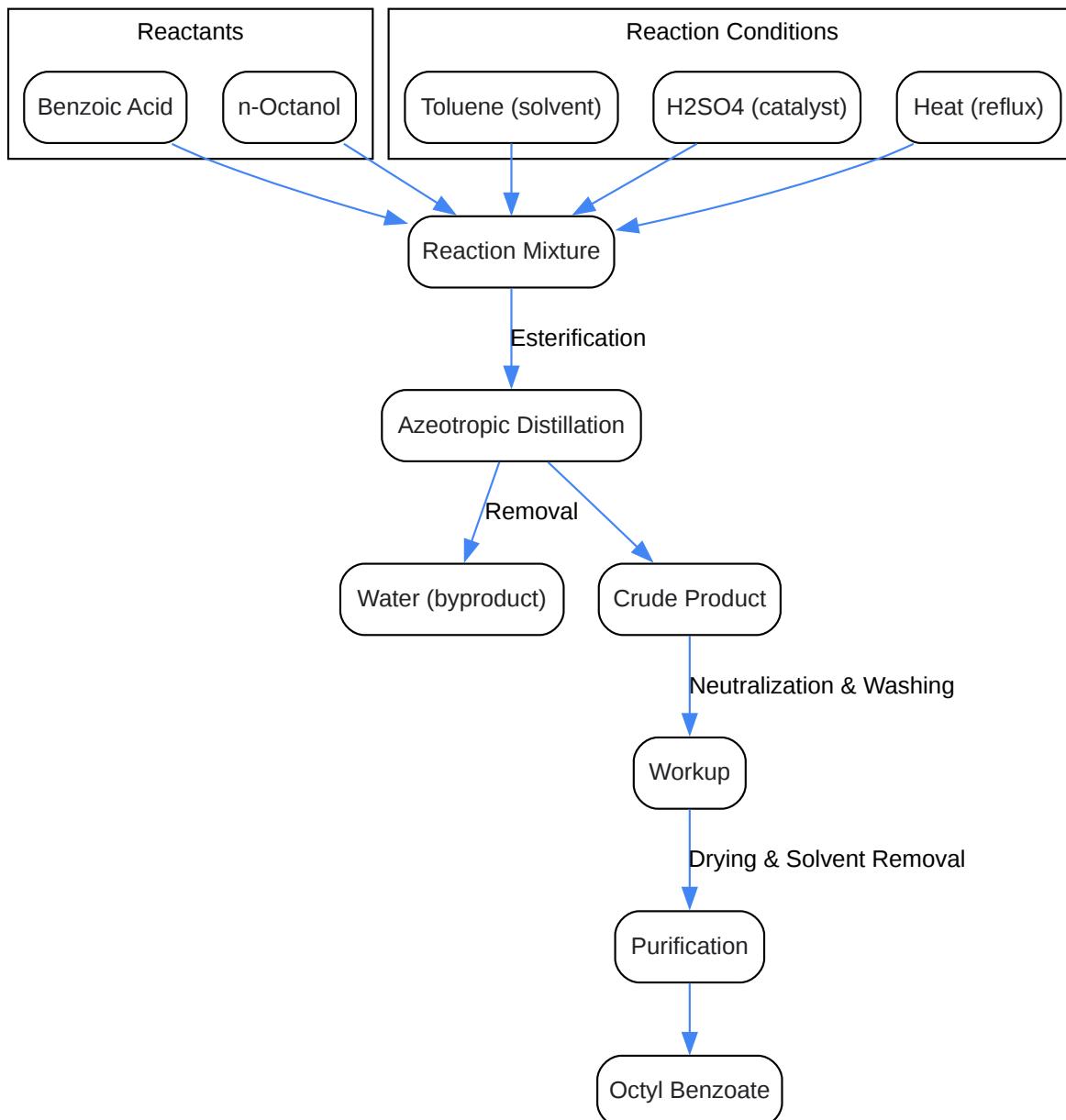
#### Materials:

- Benzoic acid
- n-Octanol
- Toluene
- Concentrated sulfuric acid (catalyst)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel

- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:

- To a round-bottom flask, add benzoic acid, a molar excess of n-octanol, and toluene as the azeotropic solvent.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Assemble the Dean-Stark apparatus and reflux condenser with the flask.
- Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
- Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and excess n-octanol, yielding crude **octyl benzoate**.
- The product can be further purified by vacuum distillation.

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Caption: Synthesis workflow for **octyl benzoate**.

## Spectroscopic Characterization

The  $^1\text{H}$  NMR spectrum of **octyl benzoate** shows characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the octyl chain.

Table 4:  $^1\text{H}$  NMR Chemical Shifts and Peak Assignments for **Octyl Benzoate**

Assignment	Chemical Shift (ppm)	Multiplicity
<b>Aromatic Protons (ortho)</b>	<b>~8.05</b>	<b>m</b>
Aromatic Protons (para)	~7.53	m
Aromatic Protons (meta)	~7.42	m
-OCH <sub>2</sub> -	~4.31	t
-OCH <sub>2</sub> CH <sub>2</sub> -	~1.75	m
-(CH <sub>2</sub> ) <sub>5</sub> -	~1.44 - 1.25	m
-CH <sub>3</sub>	~0.88	m

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

[7][8]

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule.

Table 5:  $^{13}\text{C}$  NMR Chemical Shifts for **Octyl Benzoate**

Assignment	Chemical Shift (ppm)
C=O	~166.6
Aromatic C (quaternary)	~132.7
Aromatic C-H	~129.5, ~128.3
-OCH <sub>2</sub> -	~64.3
-(CH <sub>2</sub> ) <sub>6</sub> -	~31.7, ~29.2, ~28.9, ~26.0, ~22.6
-CH <sub>3</sub>	~14.0

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

[8]

The IR spectrum of **octyl benzoate** displays key absorption bands corresponding to its functional groups.

Table 6: Key IR Absorption Bands for **Octyl Benzoate**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
C=O (ester)	~1720	Strong, sharp absorption
C-O (ester)	~1270 and ~1110	Strong absorptions
C-H (aromatic)	>3000	Medium to weak absorptions
C-H (aliphatic)	<3000	Medium to strong absorptions

| C=C (aromatic) | ~1600 and ~1450 | Medium to weak absorptions |

The mass spectrum of **octyl benzoate** under electron ionization (EI) shows a molecular ion peak and characteristic fragment ions.

Table 7: Major Fragments in the Mass Spectrum of **Octyl Benzoate**

m/z	Proposed Fragment
234	[M] <sup>+</sup> (Molecular ion)
123	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup> (Benzoyl cation)
105	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> (Loss of octoxy radical)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Note: The base peak is typically observed at m/z 123.[1]

## Applications in Drug Development

**Octyl benzoate**'s properties make it a compound of interest for pharmaceutical applications, primarily as an excipient in drug formulations.

## Solubility Enhancement

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). **Octyl benzoate**, being an effective solvent for many organic compounds, can be used in formulations to dissolve such APIs, thereby enhancing their bioavailability. Its use as a cosolvent in lipid-based drug delivery systems is an area of active investigation.

## Transdermal Drug Delivery

The transdermal delivery of drugs offers several advantages over oral or parenteral administration. However, the stratum corneum of the skin presents a formidable barrier to drug penetration. Chemical penetration enhancers are often incorporated into transdermal formulations to overcome this barrier. The lipophilic nature of **octyl benzoate** suggests its potential as such an enhancer, facilitating the transport of drugs across the skin.

## Conclusion

**Octyl benzoate** is a well-characterized compound with a range of applications. Its chemical and physical properties are well-documented, and its synthesis is straightforward. For drug development professionals, its utility as a solubilizing agent and potential as a penetration enhancer in transdermal systems make it a valuable excipient to consider in formulation development. Further research into specific drug formulations containing **octyl benzoate** is warranted to fully explore its potential in advanced drug delivery systems.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)